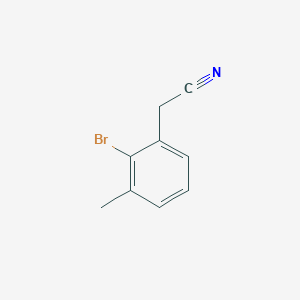

2-(2-Bromo-3-methylphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGCXTYKIBEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromo 3 Methylphenyl Acetonitrile and Its Precursors

Precursor Synthesis Strategies for 2-(2-Bromo-3-methylphenyl)acetonitrile

The principal precursor for the target compound is typically 2-bromo-1-(bromomethyl)-3-methylbenzene (B1600173). Its synthesis requires the initial formation of 2-bromo-3-methyltoluene, which is then functionalized at the benzylic position.

Functionalization of ortho-Bromo-meta-methylated Aromatics

The synthesis of the key intermediate, 2-bromo-3-methyltoluene, can be approached through several classical methods. One of the most reliable for achieving the desired 1,2,3-substitution pattern is the Sandmeyer reaction. rsc.orgnih.gov This method allows for the conversion of an aromatic amine into a bromo-substituted arene via a diazonium salt intermediate.

A plausible route begins with 3-methyl-2-nitroaniline. The amino group of this starting material can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-3-methylnitrotoluene. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation or using a metal in acidic media, would provide 2-bromo-3-methylaniline. A second Sandmeyer reaction could then be performed, or alternatively, starting from a different isomer like 2-amino-3-methylbenzoic acid could provide a more direct route to the desired 2-bromo-3-methyltoluene after a decarboxylation step.

Another strategy involves the direct electrophilic bromination of an appropriate precursor. However, direct bromination of toluene (B28343) typically yields a mixture of ortho and para isomers, with very little meta product. researchgate.netconsensus.app Therefore, starting with m-toluidine (B57737) (3-methylaniline) and performing a bromination reaction can offer better regioselectivity due to the directing effects of the amino group, followed by removal of the amino group via diazotization and reduction. A procedure for the synthesis of the related 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene, which is first brominated to 2-bromo-4-nitrotoluene. orgsyn.org This intermediate then undergoes a complex sequence involving reaction with potassium cyanide, which results in the formation of the target benzoic acid, demonstrating the intricate pathways that can be manipulated to achieve specific substitution patterns. orgsyn.org

Approaches to Bromomethylation on the Aromatic Ring

Once 2-bromo-3-methyltoluene is obtained, the next critical step is the introduction of a bromomethyl group (-CH₂Br) at the benzylic position to form 2-bromo-1-(bromomethyl)-3-methylbenzene. This transformation is typically achieved through a free-radical bromination reaction. byjus.comoregonstate.edu

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.comvedantu.com The reaction is carried out in a non-polar solvent, traditionally carbon tetrachloride (CCl₄), and is initiated by either UV light or a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). masterorganicchemistry.comresearchgate.net NBS provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. youtube.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to initiate a radical chain reaction, leading to the selective abstraction of a benzylic hydrogen from 2-bromo-3-methyltoluene. byjus.com

Table 1: Conditions for Free-Radical Benzylic Bromination

| Brominating Agent | Initiator | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride (CCl₄) | Reflux | researchgate.net |

| N-Bromosuccinimide (NBS) | UV Light (hν) | Carbon Tetrachloride (CCl₄) | Reflux or Room Temp. | vedantu.com |

| Molecular Bromine (Br₂) | UV Light (hν) | None (neat) or CCl₄ | Irradiation | oregonstate.edu |

Direct Cyano Group Introduction Methodologies

With the precursor 2-bromo-1-(bromomethyl)-3-methylbenzene in hand, the final cyanomethyl group can be introduced through several methods. The most direct approaches involve nucleophilic substitution or palladium-catalyzed coupling reactions.

Nucleophilic Substitution Reactions for Nitrile Formation

The conversion of the benzylic bromide precursor to the final acetonitrile (B52724) product is a classic example of a nucleophilic substitution reaction. wikipedia.org Specifically, it proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. pearson.compearson.com In this reaction, a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the nucleophile. The cyanide ion (⁻C≡N) attacks the electrophilic benzylic carbon of 2-bromo-1-(bromomethyl)-3-methylbenzene, displacing the bromide ion, which is a good leaving group. pearson.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, which can dissolve the cyanide salt and facilitate the Sₙ2 pathway without solvating the nucleophile too strongly. The reaction of benzyl (B1604629) bromide with sodium cyanide is a well-established method for producing benzyl cyanide and serves as a model for this transformation. wikipedia.org The presence of the benzene (B151609) ring stabilizes the transition state of the reaction, making benzylic halides particularly reactive towards Sₙ2 displacement. pearson.com

Palladium-Catalyzed Cyanation Strategies

While nucleophilic substitution on the benzyl bromide is the most direct route to the target molecule, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of arylacetonitriles in general. nobelprize.org Instead of a two-step process involving bromomethylation and then cyanation, it is possible to directly introduce a cyanomethyl group onto an aryl halide.

A modern approach involves the palladium-catalyzed cyanomethylation of an aryl bromide, such as the parent 2,3-dibromotoluene (B1594514) or 2-bromo-3-methylphenyl triflate. organic-chemistry.orgnih.govacs.org This one-pot protocol uses a cyanomethyl anion equivalent. For instance, a reaction can be performed with isoxazole-4-boronic acid pinacol (B44631) ester, which undergoes a Suzuki coupling with the aryl halide, followed by a base-induced fragmentation and deformylation to yield the arylacetonitrile product. organic-chemistry.orgnih.gov This domino reaction provides an efficient route to a broad spectrum of arylacetonitriles. acs.org

Table 2: Palladium-Catalyzed Cyanomethylation of Aryl Bromides

| Catalyst | Ligand | Cyanomethyl Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | Isoxazole-4-boronic acid pinacol ester | KF | DMSO/H₂O | 130 | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | XPhos | (Not Specified) | TBAF | Toluene/THF | 100 | researchgate.net |

| Pd₂(dba)₃ | dppf | (Not Specified) | (Not Specified) | DMF | 110 | acs.org |

Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally benign methodologies for each step of the synthesis of arylacetonitriles. These green chemistry approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

For the benzylic bromination step (Section 2.1.2), significant efforts have been made to replace the toxic and ozone-depleting solvent CCl₄. researchgate.net Alternative solvents such as diethyl carbonate and methyl acetate (B1210297) have been successfully used, sometimes in combination with microwave irradiation to reduce reaction times and improve yields. rsc.orgreddit.com Other green approaches avoid molecular bromine or NBS altogether by generating the brominating agent in situ. This can be achieved through oxidative bromination using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, or by using hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr). chemindigest.comrsc.org These methods reduce the hazards associated with handling and transporting liquid bromine. chemindigest.com

In the cyanation step (Section 2.2), greener alternatives focus on both the cyanide source and the reaction conditions. Palladium-catalyzed cyanations have been developed that use less toxic and more stable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov Performing these reactions in aqueous media also reduces the reliance on volatile organic solvents. acs.org

Biocatalysis offers a particularly promising green route for the synthesis of nitriles and their derivatives. researchgate.netnih.gov Enzymes such as aldoxime dehydratases can convert aldoximes (readily prepared from aldehydes) into nitriles under very mild conditions. nih.gov For the reverse reaction or for further transformation, arylacetonitrilases are enzymes that specifically hydrolyze arylacetonitriles to the corresponding arylacetic acids, offering a biocatalytic tool for producing related valuable compounds. researchgate.netnih.gov These enzymatic processes operate in water at ambient temperatures, representing a highly sustainable and energy-efficient alternative to traditional chemical methods. consensus.appnih.gov

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic routes in solvent-free or aqueous environments represents a significant step forward in green chemistry. These methods aim to minimize or eliminate the use of volatile and often hazardous organic solvents.

For the synthesis of benzyl cyanides, including the precursor to this compound, aqueous systems utilizing phase-transfer catalysis (PTC) have proven effective. In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between a water-insoluble organic substrate (e.g., 2-bromo-3-methylbenzyl bromide) and a water-soluble nucleophile (e.g., sodium cyanide or potassium cyanide). This technique allows the reaction to proceed in a biphasic system, avoiding the need for a homogeneous organic solvent. The use of tetrabutylammonium (B224687) bromide has been shown to give excellent results, yielding benzyl cyanides as the sole product while suppressing the competing hydrolysis reaction that would form the corresponding benzyl alcohol. epa.gov Kinetic studies indicate that the reaction is first-order with respect to both the benzyl halide and the catalyst concentration. epa.gov

A significant advancement in aqueous-based methods is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and stable cyanide source. nih.govwikipedia.org This salt is significantly less hazardous than simple alkali metal cyanides like KCN or NaCN. nih.gov Palladium- or nickel-catalyzed cyanations using K₄[Fe(CN)₆] can be performed effectively in aqueous or mixed organic-aqueous solvent systems. nih.govnih.gov These reactions often benefit from additives like potassium acetate (KOAc) and can proceed under relatively mild conditions, offering a safer and more environmentally benign alternative to traditional methods. nih.gov

Table 1: Phase-Transfer Catalysis for Benzyl Cyanide Synthesis in Aqueous Media

| Substrate | Cyanide Source | Catalyst | Solvent System | Key Feature | Reference |

| Benzyl Halides | Aq. NaCN/KCN | Tetrabutylammonium Bromide | Organic/Aqueous Biphasic | Suppresses hydrolysis, high yield of nitrile | epa.gov |

| (Hetero)aryl Halides | K₄[Fe(CN)₆]·3H₂O | Pd or Ni catalyst with ligand (e.g., L1) | Dioxane/H₂O | Utilizes non-toxic cyanide source | nih.gov |

Microwave-Assisted and Mechanochemical Synthesis Protocols

To accelerate reaction rates and improve efficiency, microwave irradiation and mechanochemistry have emerged as powerful tools in modern organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the cyanation of aryl halides, significantly reducing reaction times compared to conventional heating. researchgate.net For instance, palladium-catalyzed cyanation of aryl halides with K₄[Fe(CN)₆] in water can be effectively accelerated using microwave heating. nih.gov This approach combines the benefits of an aqueous medium and a non-toxic cyanide source with the rapid heating and enhanced reaction rates provided by microwave irradiation, leading to a highly efficient and green protocol. nih.govresearchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free approach to cyanation. rsc.orgresearchgate.net Recent studies have demonstrated the direct mechanocatalytic cyanation of aryl halides using catalytically active palladium milling balls and potassium hexacyanoferrate(II) as the cyanide source. rsc.orgresearchgate.netrsc.org This method is performed without any bulk solvent or ligands, leading to a much safer and cleaner reaction. rsc.orgresearchgate.net Yields of up to 90% have been achieved in as little as four hours at room temperature. rsc.orgresearchgate.net This technique represents a significant advancement in sustainable chemistry by eliminating solvent waste and avoiding the use of highly toxic cyanide reagents. rsc.orgresearchgate.net

Table 2: Comparison of Microwave-Assisted and Mechanochemical Cyanation

| Method | Catalyst System | Cyanide Source | Solvent | Key Advantages | Reference(s) |

| Microwave-Assisted | Palladium Catalyst | K₄[Fe(CN)₆] | Water | Rapid heating, reduced reaction time, green solvent | nih.govresearchgate.net |

| Mechanochemical | Palladium Milling Balls | K₄[Fe(CN)₆] | Solvent-Free | No bulk solvent, ligand-free, room temperature, safer | rsc.orgresearchgate.netrsc.org |

Application of Recyclable Catalytic Systems

The development of recyclable catalysts is crucial for sustainable and cost-effective chemical manufacturing. In the context of synthesizing this compound, several types of recyclable palladium catalysts have been explored for the key cyanation step.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are inherently easier to separate and reuse. Palladium supported on solid materials such as activated carbon (Pd/C), zinc oxide (PdO/ZnO), or zeolites (Pd-Beta Zeolite) have been effectively used for the cyanation of aryl bromides with K₄[Fe(CN)₆]. organic-chemistry.orgresearchgate.netresearchgate.net These catalysts can be recovered by simple filtration after the reaction and reused for multiple cycles, often without a significant loss of activity. researchgate.netresearchgate.net For example, a ZnO-supported palladium(0) nanoparticle catalyst offers high product yields with low catalyst loading and can be recycled. organic-chemistry.org

Polymer-supported catalysts provide another avenue for recyclability. Palladium nanoparticles stabilized by copolymers have been shown to be efficient and recyclable catalysts for aromatic cyanation. dntb.gov.ua Similarly, the palladium milling balls used in mechanochemical synthesis are inherently recyclable, exhibiting only a minor reduction in mass over numerous cycles and thus representing a highly durable catalytic system. rsc.org The move towards using non-toxic cyanide sources like K₄[Fe(CN)₆] also complements the goal of creating more sustainable and reusable reaction systems. researchgate.net

Table 3: Examples of Recyclable Catalysts for Cyanation of Aryl Halides

| Catalyst Type | Specific Example | Cyanide Source | Recovery Method | Key Advantage | Reference(s) |

| Heterogeneous | Pd/C, PdO/ZnO, Pd-Beta Zeolite | K₄[Fe(CN)₆] | Filtration | Simple separation, good reusability | organic-chemistry.orgresearchgate.netresearchgate.net |

| Polymer-Supported | Pd-NPs on copolymer | Various | Precipitation/Filtration | High stability and recyclability | dntb.gov.ua |

| Mechanocatalyst | Palladium Milling Balls | K₄[Fe(CN)₆] | Physical Removal | Extremely durable, solvent-free system | rsc.org |

Reactivity and Transformational Pathways of 2 2 Bromo 3 Methylphenyl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is a versatile functional handle, participating in reactions that leverage the acidity of its α-protons and the electrophilicity of the nitrile carbon.

Nucleophilic Character and α-Proton Acidity

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in 2-(2-bromo-3-methylphenyl)acetonitrile exhibit significant acidity. This is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This enhanced acidity allows for deprotonation by a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, serving as a key synthetic intermediate.

Reductions of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine, 2-(2-bromo-3-methylphenyl)ethan-1-amine. This transformation is a fundamental process in organic synthesis, providing a route to valuable amine building blocks. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting amine can be further functionalized, opening pathways to a wide array of more complex molecules.

Condensation and Knoevenagel Reactions

The active methylene group of this compound makes it a suitable substrate for Knoevenagel condensation reactions. nih.gov This reaction involves the condensation with aldehydes or ketones, typically catalyzed by a weak base, to form a new carbon-carbon double bond. nih.gov For instance, the reaction with an aromatic aldehyde would yield a substituted cinnamonitrile (B126248) derivative. This type of reaction is highly valuable for the synthesis of α,β-unsaturated nitriles, which are versatile intermediates in their own right. nih.gov

A general procedure for a Knoevenagel condensation involves dissolving the nitrile and an aldehyde in a suitable solvent, such as ethanol, and adding a catalytic amount of a base like an amine. nih.gov The reaction mixture is typically stirred at room temperature. nih.gov

Cycloaddition and Heterocycle Formation via Nitrile Activation

The nitrile group can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. For example, [3+2] cycloaddition reactions involving the nitrile group can lead to the formation of five-membered heterocycles. uchicago.eduscielo.org.mx These reactions often require activation of the nitrile, for instance, by forming a nitrile oxide, which can then react with a dipolarophile. Such strategies provide access to a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Transformations Mediated by the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations. fiveable.me These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.orgyoutube.com

Suzuki Reaction:

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov This reaction is widely used to form biaryl structures. wikipedia.orgharvard.edu For this compound, a Suzuki coupling would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. libretexts.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Catalyst System: Typically consists of a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a phosphine (B1218219) ligand. libretexts.org

Base: A base such as K₂CO₃, K₃PO₄, or an organic base is required to activate the organoboron reagent. harvard.eduorganic-chemistry.org

Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water. harvard.edu

Sonogashira Reaction:

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgbeilstein-journals.org Applying this to this compound would result in the formation of a 2-(2-alkynyl-3-methylphenyl)acetonitrile derivative. Copper-free Sonogashira protocols have also been developed. nih.gov

| Coupling Partner | Catalyst System | Conditions | Product Type |

| Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild, often room temperature | Aryl-alkyne |

Stille Reaction:

The Stille reaction couples the aryl bromide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.org A wide variety of groups can be transferred from the organotin reagent, including alkyl, vinyl, aryl, and alkynyl groups. wikipedia.orglibretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

| Coupling Partner | Catalyst | Conditions | Product Type |

| Organostannane | Pd(0) or Pd(II) catalyst | Anhydrous, inert atmosphere | Biaryl, vinyl-arene, etc. |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of diverse substituents at the 2-position of the phenyl ring, leading to a vast array of complex molecules.

Aryne Generation and Subsequent Trapping Reactions

A significant transformation available to this compound is its conversion into a highly reactive aryne intermediate. Aryl halides can undergo elimination in the presence of a strong base to form a benzyne, a neutral species containing a strained carbon-carbon triple bond within the aromatic ring.

For this compound, treatment with a potent base such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium can induce the elimination of hydrogen bromide (HBr). This process would likely involve the deprotonation of one of the ortho protons, although deprotonation at the benzylic position is a competing reaction. Assuming deprotonation at the C6 position followed by loss of bromide, the resulting intermediate would be 3-methyl-2-(cyanomethyl)benzyne .

Once generated, this aryne is a powerful electrophile and dienophile that can be trapped in a variety of ways:

Nucleophilic Addition: The aryne can be attacked by a wide range of nucleophiles. The addition is typically regioselective, influenced by the electronic effects of the ring substituents. The trapped aryl anion intermediate is then protonated by a suitable source in the reaction mixture. minia.edu.eg

Cycloaddition Reactions: As a reactive dienophile, the aryne can participate in [4+2] cycloaddition reactions with dienes like furan (B31954) or cyclopentadiene (B3395910) to construct complex polycyclic systems.

While specific examples utilizing this compound as an aryne precursor are not extensively documented, the general principle is well-established for related ortho-haloaryl compounds.

Reactivity of the Aromatic Methyl Group and Ring

Oxidative Transformations of the Methyl Group

The methyl group on the aromatic ring is susceptible to oxidation, providing a pathway to introduce oxygenated functional groups such as aldehydes and carboxylic acids. The specific product obtained depends on the strength and type of the oxidizing agent used. wikipedia.org

Strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄), are capable of converting the benzylic methyl group directly to a carboxylic acid. ycdehongchem.comvaia.com This transformation would yield 2-bromo-3-(cyanomethyl)benzoic acid . The reaction typically requires heating in an aqueous alkaline solution, followed by acidic workup.

Conversely, the use of milder or more controlled oxidizing agents can often halt the oxidation at the aldehyde stage. Reagents like chromium trioxide (CrO₃) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to selectively oxidize methylarenes to the corresponding benzaldehydes. ycdehongchem.comthieme-connect.de Applying such conditions to this compound would be expected to produce 2-bromo-3-(cyanomethyl)benzaldehyde . It is important to note that the presence of deactivating groups on the ring, such as the bromo and cyanomethyl substituents, can decrease the reaction rate compared to simple toluenes. thieme-connect.de

| Transformation | Reagent(s) | Expected Product | Reference(s) |

| Methyl to Carboxylic Acid | 1. KMnO₄, NaOH, H₂O, Δ 2. H₃O⁺ | 2-bromo-3-(cyanomethyl)benzoic acid | ycdehongchem.com, vaia.com, wikipedia.org |

| Methyl to Aldehyde | CrO₃, Acetic Acid | 2-bromo-3-(cyanomethyl)benzaldehyde | ycdehongchem.com |

| Methyl to Aldehyde | Cerium(IV) Ammonium Nitrate (CAN) | 2-bromo-3-(cyanomethyl)benzaldehyde | thieme-connect.de |

Electrophilic Aromatic Substitution Patterns on the Bromo-methylphenyl Ring

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. minia.edu.egbyjus.com The regiochemical outcome of such reactions on a polysubstituted ring like that of this compound is determined by the cumulative directing effects of the existing substituents. perlego.com

The directing influences of the three substituents are as follows:

-CH₃ (at C3): An activating, ortho, para-directing group. It enhances electron density at positions 2, 4, and 6.

-Br (at C2): A deactivating, ortho, para-directing group. It directs incoming electrophiles to positions 3 and 5 (relative to the bromine).

-CH₂CN (at C1): A deactivating, meta-directing group. It directs incoming electrophiles to positions 3 and 5.

| Position | Influence from -CH₃ (C3) | Influence from -Br (C2) | Influence from -CH₂CN (C1) | Overall Predicted Susceptibility |

| C4 | para (Activating) | meta (Deactivating) | para (Deactivating) | High . Activated by the methyl group. |

| C5 | meta (Deactivating) | para (Directing) | meta (Directing) | Moderate . Directed by Br and -CH₂CN. |

| C6 | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Low to Moderate . Activated by methyl but sterically hindered and ortho to a deactivating group. |

Based on this analysis, electrophilic attack is most favored at the C4 position, which is activated by the para-methyl group. The C5 position is also a potential site for substitution, being directed by both the bromo and cyanomethyl groups. The C6 position is activated but likely disfavored due to steric hindrance between the two adjacent substituents. Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would be expected to yield primarily the 4-substituted product, with the 5-substituted isomer as a potential minor product. byjus.comopenstax.org

Computational and Theoretical Studies on 2 2 Bromo 3 Methylphenyl Acetonitrile

Advanced Computational Techniques for Complex Systems

Modern computational chemistry offers a suite of tools that can model chemical systems with remarkable accuracy. For a molecule like 2-(2-Bromo-3-methylphenyl)acetonitrile, these techniques can elucidate its electronic structure, reaction pathways, and interactions with its environment, providing insights that are often difficult to obtain through experimental means alone.

Ab Initio and Semi-Empirical Methods for Mechanistic Elucidation

Ab initio and semi-empirical methods are powerful quantum mechanical tools used to understand the mechanisms of chemical reactions. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of accuracy. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.

For this compound, these methods could be instrumental in exploring various potential reaction pathways. For instance, in the context of electrophilic aromatic bromination, ab initio calculations have been successfully used to analyze positional selectivity and transition state energies. nih.govresearchgate.net Studies on the bromination of benzene (B151609) and other aromatic compounds have shown that computational modeling can distinguish between different proposed mechanisms, such as the direct formation of a Wheland intermediate versus a pathway involving a cation–anion radical pair. dntb.gov.uachemistryworld.com

A key area of investigation for substituted phenylacetonitriles is the reactivity of the benzylic C-H bond. nih.gov Density Functional Theory (DFT), a practical and widely used ab initio method, has been employed to calculate the C-H bond dissociation enthalpies (BDEs) of para-substituted phenylacetonitriles. nih.gov These calculations reveal how substituents on the phenyl ring influence the stability of the resulting benzylic radical. nih.gov For this compound, DFT calculations could predict how the bromo and methyl groups affect the electronic properties and reactivity of the molecule.

The following table illustrates the type of data that can be generated from such computational studies, using data from related compounds as a representative example.

| Computational Method | Property Calculated | Application to this compound | Potential Finding |

| Ab Initio (e.g., GAUSSIAN 09) | Transition State Energies | Elucidating the mechanism of further substitution reactions. nih.govresearchgate.net | Determining the most likely positions for electrophilic attack and the associated energy barriers. |

| DFT (B3LYP) | Bond Dissociation Enthalpy (BDE) | Assessing the stability of the benzylic C-H bond. nih.gov | Quantifying the influence of the bromo and methyl groups on radical formation. |

| CNDO/2 | Carbon Charge Densities | Understanding the electronic distribution across the molecule. cdnsciencepub.com | Correlating calculated charge densities with experimental data like NMR chemical shifts. |

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, including conformational changes and solvent interactions.

For this compound, MD simulations could offer significant insights into how its behavior is influenced by the surrounding solvent and changes in temperature. The nitrile group (–CN) is polar, and its interaction with solvent molecules can affect the compound's solubility, stability, and reactivity. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing the structure of the solvation shell and the dynamics of solvent reorganization.

For example, MD simulations have been used to study nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides. nih.govnih.gov These simulations provided insights into the role of water molecules in the enzyme's active site and supported a catalytic mechanism where a water molecule directly attacks the nitrile carbon. nih.govnih.gov While this compound is a much simpler system, MD simulations could similarly be used to study its hydration or its behavior in different organic solvents.

Temperature is a critical factor in any chemical process, and MD simulations can directly model its effects. By running simulations at different temperatures, it is possible to study changes in conformational flexibility, diffusion rates, and the frequency of reactive encounters. This information can be crucial for understanding reaction kinetics and optimizing reaction conditions.

The table below summarizes the potential applications of MD simulations for studying this compound.

| Simulation Type | Parameter Investigated | Application to this compound | Potential Insights |

| MD in Water Box | Solvation Structure | Modeling the interaction of the compound with water molecules. nih.gov | Understanding solubility and the role of hydration in potential reactions. |

| MD at Various Temperatures | Conformational Dynamics | Assessing the flexibility of the molecule and the rotation around single bonds. | Determining the most stable conformations at different temperatures and their populations. |

| MD with Applied Fields | Response to External Stimuli | Studying the alignment of the molecule in an electric field. | Gaining insight into the molecule's dielectric properties and its behavior in a condensed phase. |

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 2-(2-Bromo-3-methylphenyl)acetonitrile makes it an ideal starting material for the synthesis of more complex, often biologically active, molecules. Ortho-haloarylacetonitriles are well-established precursors in the construction of fused heterocyclic systems, which form the core of numerous pharmaceuticals and natural products. The bromine atom can be readily transformed through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of various aryl, alkyl, or amino groups. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone, providing a second point for molecular elaboration. This dual reactivity allows for the step-wise and controlled assembly of intricate chemical scaffolds, positioning this compound as a key intermediate in multi-step synthetic sequences.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. science.govnih.gov The reactive sites on this compound provide multiple pathways for its conversion into these important ring systems.

The synthesis of indoles, a core structure in many pharmaceuticals, can be achieved from ortho-haloaniline precursors through palladium-catalyzed cyclization reactions. While direct cyclization of this compound would require the introduction of a nitrogen-based nucleophile, it serves as a viable precursor. For instance, a palladium-catalyzed reaction with a primary amine could lead to an N-arylated intermediate, which could subsequently undergo an intramolecular cyclization to form a substituted indole (B1671886). The Fischer indole synthesis is a popular method for creating indoles, though it requires different starting materials like phenylhydrazines and carbonyl compounds. youtube.comyoutube.com Modern methods, however, often rely on transition-metal-mediated cyclizations of substituted anilines. nih.gov

Quinoline synthesis often follows established named reactions such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically start from aniline (B41778) derivatives and α,β-unsaturated carbonyl compounds or similar precursors. iipseries.orgorganic-chemistry.orgyoutube.com Direct conversion of this compound into quinolines using these classical methods is not straightforward. However, modern approaches involving C-H activation or transition-metal-catalyzed annulation reactions could potentially utilize this scaffold after suitable functional group modifications. mdpi.com For example, the Pfitzinger reaction uses an isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, a pathway that could potentially be adapted. nih.gov

Plausible Reaction Scheme for Indole Synthesis

A conceptual pathway for the synthesis of a substituted indole from this compound via a Buchwald-Hartwig amination followed by an intramolecular cyclization.

A conceptual pathway for the synthesis of a substituted indole from this compound via a Buchwald-Hartwig amination followed by an intramolecular cyclization.

Benzofurans are another class of heterocyclic compounds with significant biological activity. nih.govyoutube.com The synthesis of benzofurans can be readily accomplished from ortho-halophenols and alkynes via Sonogashira coupling followed by cyclization. Alternatively, phenols can be reacted with α-haloketones. nih.gov The compound this compound can be envisioned as a precursor to a substituted benzofuran (B130515). A common strategy involves the palladium-catalyzed coupling of an o-bromophenyl compound with a phenol, followed by an intramolecular cyclization. The nitrile group could be retained or transformed post-cyclization to introduce further diversity. A one-step method promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and cyclodehydration between phenols and α-haloketones, provides a direct route to various benzofuran derivatives. nih.gov

Table 1: Representative Methods for Benzofuran Synthesis Potentially Adaptable for this compound Derivatives

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type | Ref. |

| o-Chlorophenol | Alkyne | Pd catalyst, Ligand | 2-Substituted Benzofuran | organic-chemistry.org |

| Phenol | α-Haloketone | TiCl₄ | Substituted Benzofuran | nih.gov |

| o-Hydroxybenzaldehyde | N-Tosylhydrazone | CuBr | 2-Substituted Benzofuran | organic-chemistry.org |

| o-Alkynylphenyl Acetal | --- | Pt catalyst | 3-(α-Alkoxyalkyl)benzofuran | organic-chemistry.org |

The synthesis of thiophenes and their fused-ring analogues, benzothiophenes, is a well-developed area of organic chemistry. derpharmachemica.comijprajournal.comorganic-chemistry.org Benzothiophenes, in particular, can be efficiently synthesized from ortho-haloaryl precursors. A notable method involves the base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters, which proceeds through a tandem reaction involving C-S bond formation followed by intramolecular cyclization to give excellent yields of the desired benzothiophenes. organic-chemistry.org This methodology is directly applicable to this compound, which could serve as the ortho-haloarylacetonitrile component. This reaction provides a direct and efficient pathway to highly substituted benzothiophene (B83047) derivatives, which are valuable in materials science and medicinal chemistry.

Another established route is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile in the presence of a base, followed by cyclization with elemental sulfur. derpharmachemica.com While this would require prior conversion of the bromo-substituent, it highlights the versatility of the acetonitrile (B52724) moiety in heterocycle formation.

Table 2: Synthesis of Benzothiophenes from o-Haloarylacetonitrile Analogs

| o-Haloarylacetonitrile | Dithioester | Base | Solvent | Yield | Ref. |

| 2-Iodophenylacetonitrile | Methyl dithiobenzoate | K₂CO₃ | DMF | 95% | organic-chemistry.org |

| 2-Iodo-4-methoxyphenylacetonitrile | Ethyl dithioacetate | K₂CO₃ | DMF | 92% | organic-chemistry.org |

| 2-Iodophenylacetonitrile | Phenyl dithioformate | K₂CO₃ | DMF | 89% | organic-chemistry.org |

| 5-Iodo-6-methoxynicotinonitrile | Methyl dithiobenzoate | K₂CO₃ | DMF | 91% | organic-chemistry.org |

This table illustrates the high efficiency of the tandem reaction to form benzothiophenes and related heterofused thiophenes from precursors analogous to this compound.

Derivatization for Accessing Novel Chemical Scaffolds

The functional groups present in this compound allow for precise and selective modifications, enabling access to a wide array of novel chemical structures.

The inherent structure of this compound dictates the regioselectivity of its subsequent reactions.

Regioselectivity at the Bromine Atom: The carbon-bromine bond is a prime site for regioselective transition-metal-catalyzed cross-coupling reactions. This allows for the specific introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the phenyl ring, leaving the rest of the molecule untouched.

Regioselectivity at the Benzylic Position: The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be selectively removed by a suitable base. The resulting carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in a regioselective manner, functionalizing the benzylic position.

Stereoselectivity can be introduced during the functionalization of the benzylic carbon. If the generated carbanion is reacted with a prochiral electrophile, a new stereocenter is formed. By using chiral auxiliaries, catalysts, or reagents, it is possible to control the stereochemical outcome of this reaction, leading to the synthesis of enantiomerically enriched or pure products. Such stereocontrolled reactions are crucial in the synthesis of chiral drugs and other bioactive molecules. While specific studies on the stereoselective functionalization of this compound are not widely reported, the principles are well-established for related benzylic nitrile systems.

Introduction of Diverse Chemical Tags and Side Chains

The strategic positioning of reactive functional groups in this compound—namely the aryl bromide, the active methylene bridge, and the nitrile moiety—renders it a versatile scaffold in advanced organic synthesis. This trifecta of reactivity allows for the sequential or orthogonal introduction of a wide array of chemical tags and the construction of complex side chains, making it a valuable building block for combinatorial chemistry and the synthesis of targeted molecular probes and novel therapeutic agents. The reactivity of each site can be selectively addressed to build molecular complexity in a controlled manner.

Functionalization at the Aromatic Ring via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key handle for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast diversity of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. This method is exceptionally versatile for introducing aryl, heteroaryl, vinyl, and alkyl groups. For instance, the coupling of a substituted 2-bromobenzonitrile (B47965) with various arylboronic acids demonstrates the feasibility of this transformation. researchgate.net The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids using a Pd(PPh₃)₄ catalyst highlights the broad applicability of this method for creating biaryl structures. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Bromoaryl Compounds

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes showcases the utility of this reaction in synthesizing complex heterocyclic structures like 2,3-disubstituted benzo[b]furans. organic-chemistry.org The resulting alkynyl-substituted acetonitriles can serve as precursors for a variety of further transformations.

Table 2: Representative Sonogashira Coupling Reactions

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(2-bromophenoxy)acetonitrile | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 2-(2-(phenylethynyl)phenoxy)acetonitrile | - | organic-chemistry.org |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This allows for the introduction of a wide range of nitrogen-containing functional groups, which are prevalent in biologically active molecules. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the nature of the amine. snnu.edu.cn

Table 3: Examples of Buchwald-Hartwig Amination

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | Pd₂(dba)₃, TrixiePhos | t-BuOLi | Toluene (B28343) | N-Phenylcarbazole | 98 | acs.org |

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically leading to substituted styrenyl derivatives. The resulting double bond can be further functionalized, for example, through hydrogenation or oxidation.

Elaboration of Side Chains at the Active Methylene Position

The methylene group (—CH₂CN) in this compound is activated by the adjacent electron-withdrawing nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with various electrophiles. This strategy is a direct way to build complex side chains at the benzylic position. The alkylation of (2-bromophenyl)acetonitrile with electrophiles such as benzyl (B1604629) bromide and 1-bromobutane (B133212) proceeds in good yields. electronicsandbooks.com

Table 4: Alkylation of Phenylacetonitrile (B145931) Derivatives

| Phenylacetonitrile Derivative | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (2-bromophenyl)acetonitrile | Benzyl bromide | NaNH₂ | Liquid NH₃ | 2-(2-bromophenyl)-3-phenylpropanenitrile | 92 | electronicsandbooks.com |

| (2-bromophenyl)acetonitrile | 1-Bromobutane | NaNH₂ | Liquid NH₃ | 2-(2-bromophenyl)hexanenitrile | 85 | electronicsandbooks.com |

Transformation of the Nitrile Group

The nitrile group itself is a versatile functional handle that can be transformed into other important chemical tags, primarily amines and carboxylic acids.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (—CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic aminoethyl side chain, which is a common pharmacophore and a useful point for further derivatization, for example, through acylation or reductive amination. The electrochemical reduction of acetonitrile to ethylamine (B1201723) has also been reported with high Faradaic efficiency. nih.gov

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid. orgsyn.orgresearchgate.net This introduces an acidic functional group, which can be used for the formation of amides, esters, and other carboxylic acid derivatives, significantly expanding the synthetic utility of the original scaffold. The hydrolysis of related (pyridyl-2)acetonitriles has been shown to produce the corresponding amides under alkaline conditions. nih.gov

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Phenylboronic acid |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

| 2-bromobenzonitrile |

| 4-Methylphenylboronic acid |

| 2-cyano-4'-methylbiphenyl |

| 2-(2-bromophenoxy)acetonitrile |

| Phenylacetylene |

| 2-(2-(phenylethynyl)phenoxy)acetonitrile |

| 2-Amino-3-bromopyridine |

| 2-Amino-3-(phenylethynyl)pyridine |

| Bromobenzene |

| Carbazole |

| N-Phenylcarbazole |

| Diphenylamine |

| Triphenylamine |

| (2-bromophenyl)acetonitrile |

| Benzyl bromide |

| 2-(2-bromophenyl)-3-phenylpropanenitrile |

| 1-Bromobutane |

| 2-(2-bromophenyl)hexanenitrile |

| N-Protected 2-oxindoles |

| 3-benzyl-3-ester-2-oxindole |

| Lithium aluminum hydride |

| 2-(2-bromo-3-methylphenyl)acetic acid |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile can be envisioned through the cyanation of a corresponding aryl halide, such as 2-bromo-1-halotoluene. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org However, the development of novel catalytic systems continues to be a major research focus to enhance reaction efficiency, selectivity, and substrate scope, particularly for sterically hindered or electronically challenging substrates like those involved in the synthesis of this compound.

Future research will likely focus on the design and application of new generations of ligands for palladium and other transition metals like nickel and copper. researchgate.net These ligands will be engineered to provide greater stability to the catalytic species, prevent catalyst deactivation, and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve the efficiency of cyanation reactions of aryl chlorides, a notoriously difficult transformation. rsc.org

Furthermore, the exploration of nanoparticle-based and heterogeneous catalysts is a promising avenue. organic-chemistry.org These systems offer advantages such as ease of separation, recyclability, and often, unique catalytic activity compared to their homogeneous counterparts. For example, palladium nanoparticles supported on materials like zinc oxide have shown high efficiency in the cyanation of aryl bromides and chlorides without the need for additional ligands. organic-chemistry.org The development of such robust and recyclable catalysts would be highly beneficial for the industrial-scale production of this compound.

Table 1: Hypothetical Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst System | Ligand | Cyanide Source | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) |

| Pd(OAc)₂ | dppf | Zn(CN)₂ | 120 | 85 | 2 |

| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | 100 | 92 | 1 |

| NiCl₂ | dcype | Aminoacetonitrile | 110 | 88 | 3 |

| Pd/ZnO NPs | None | K₄[Fe(CN)₆] | 130 | 95 | 0.2 |

This table is illustrative and presents plausible data based on general findings in the field of palladium-catalyzed cyanation. Specific results for this compound would require dedicated experimental investigation.

Exploration of Bio-Inspired Synthetic Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, reducing the environmental impact of chemical processes. mdpi.com For the synthesis of nitriles like this compound, several bio-inspired routes are being explored.

One of the most promising approaches involves the use of aldoxime dehydratases. mdpi.com These enzymes catalyze the dehydration of aldoximes to nitriles, providing a cyanide-free synthetic route. mdpi.com The synthesis of this compound could therefore be envisioned starting from 2-bromo-3-methylbenzaldehyde, which is converted to the corresponding aldoxime and then subjected to enzymatic dehydration. This approach avoids the use of toxic cyanide reagents, a significant advantage for green chemistry. mdpi.com

Another avenue of exploration is the use of nitrilases, which can catalyze the hydrolysis of nitriles to carboxylic acids or amides. While this is the reverse of the desired synthesis, the high selectivity of these enzymes could be exploited in kinetic resolutions of racemic mixtures of substituted acetonitriles. researchgate.net If a chiral center were introduced in the molecule, a nitrilase could selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched. wikipedia.org Furthermore, the biotransformation of related phenylacetonitrile (B145931) compounds by fungi has been shown to introduce hydroxyl groups onto the aromatic ring, suggesting that enzymatic modifications of the this compound scaffold are also a possibility. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, has been gaining significant traction in the pharmaceutical and fine chemical industries due to its numerous advantages over traditional batch synthesis. flinders.edu.au These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. flinders.edu.auhmdb.ca

The synthesis of this compound could be significantly improved by transitioning to a continuous flow process. For instance, a packed-bed reactor containing a heterogeneous catalyst could be used for the cyanation reaction, allowing for continuous production and easy separation of the product from the catalyst. nih.gov This would be particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing runaway reactions. organic-chemistry.org

Moreover, flow chemistry platforms can be readily integrated with in-line analytical techniques for real-time reaction monitoring and optimization. google.com This opens the door to automated synthesis, where algorithms can adjust reaction parameters such as temperature, flow rate, and reagent concentration to maximize yield and purity. sigmaaldrich.com Automated platforms can perform multi-step syntheses, including the synthesis of this compound and its subsequent conversion to more complex target molecules, with minimal human intervention. nih.govsynthiaonline.com

Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes to hours |

| Heat Transfer | Limited | Excellent |

| Safety | Potential for runaway reactions | Enhanced safety |

| Scalability | Difficult, requires re-optimization | Straightforward by numbering-up or scaling-out |

| Automation | Challenging | Readily automated |

This table provides a general comparison. Specific performance metrics would depend on the optimized conditions for each method.

Discovery of Unprecedented Reaction Pathways for this compound

While established methods like palladium-catalyzed cyanation provide reliable routes to this compound, the discovery of entirely new reaction pathways remains a key goal in synthetic chemistry. These novel transformations can offer improved efficiency, access to new chemical space, and a deeper understanding of chemical reactivity.

One area of active research is the development of C-H activation/functionalization reactions. Instead of starting with a pre-functionalized aryl halide, it might be possible to directly introduce the acetonitrile (B52724) group onto the aromatic ring of a simpler starting material like 2-bromo-3-methyltoluene through a C-H cyanation reaction. While challenging, successful development of such a method would be highly atom-economical.

Another emerging area is the use of photoredox catalysis, which utilizes light to drive chemical reactions under mild conditions. nih.gov Photoredox catalysis has enabled a wide range of novel transformations, and its application to the synthesis of nitriles is an active area of research. It is conceivable that a photoredox-catalyzed pathway could be developed for the synthesis of this compound, potentially from unconventional starting materials.

The study of unusual reaction mechanisms, such as those involving aryne intermediates, could also lead to new synthetic routes. nih.gov The reaction of a suitably substituted precursor under aryne-forming conditions could potentially lead to the formation of this compound through a non-traditional pathway.

Predictive Modeling for Reaction Optimization and Discovery

The traditional trial-and-error approach to reaction optimization is time-consuming and resource-intensive. The advent of machine learning and computational chemistry is set to revolutionize this process. nih.govmit.edu By analyzing large datasets of chemical reactions, machine learning algorithms can build predictive models that can forecast the outcome of a reaction, including yield and selectivity, based on the starting materials, reagents, and reaction conditions. nih.gov

For the synthesis of this compound via palladium-catalyzed cyanation, a machine learning model could be trained on a dataset of similar cross-coupling reactions. mit.edu This model could then be used to predict the optimal catalyst, ligand, base, and solvent for this specific transformation, significantly reducing the experimental effort required for optimization. nih.gov These models can identify subtle patterns and interactions that may not be apparent to a human chemist. nih.gov

Beyond optimization, predictive modeling can also aid in the discovery of new reactions. nih.gov By simulating the reactivity of molecules and predicting the energetics of different reaction pathways, computational chemistry can guide experimentalists towards unexplored areas of chemical space. acs.org For example, density functional theory (DFT) calculations can be used to investigate the feasibility of a proposed novel reaction pathway for the synthesis of this compound before it is attempted in the laboratory. researchgate.net

Table 3: Key Descriptors for Predictive Modeling of this compound Synthesis

| Descriptor Category | Examples |

| Reactant Properties | Steric parameters (e.g., Tolman cone angle of ligands), electronic parameters (e.g., Hammett parameters of substituents), bond dissociation energies. |

| Catalyst Properties | Type of metal (Pd, Ni, Cu), ligand type (phosphine, N-heterocyclic carbene), catalyst loading. |

| Reaction Conditions | Temperature, solvent polarity, base strength, concentration. |

| Computational Descriptors | Calculated atomic charges, molecular orbital energies (HOMO, LUMO), reaction and activation energies from DFT. |

This table lists general classes of descriptors that would be relevant for building a predictive model for the synthesis of the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-3-methylphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis can involve bromination of pre-functionalized acetonitrile derivatives or coupling reactions. For example, acetonitrile is often used as a solvent in nucleophilic substitution reactions, as seen in analogous protocols for arylacetonitrile synthesis . Key variables include temperature (e.g., 0–80°C), choice of catalyst (e.g., Pd-based for cross-coupling), and stoichiometry of brominating agents. Yield optimization may require iterative adjustment of these parameters and purification via column chromatography.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate determination of bromine and methyl group positions .

- Spectroscopy : H/C NMR can identify methyl ( ppm) and nitrile ( ppm) groups, while IR confirms the C≡N stretch (~2250 cm). Mass spectrometry (HRMS) verifies molecular weight (e.g., CHBrN: theoretical 212.98 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow hazard statements (e.g., H301/H311/H331 for toxicity via ingestion, skin contact, or inhalation). Use fume hoods, PPE (gloves, goggles), and store at 0–6°C to prevent decomposition. Spill management requires neutralization with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl group impact the reactivity of this compound in cross-coupling reactions?

- Methodology : Compare reaction kinetics with/without the methyl group using Pd-catalyzed Suzuki-Miyaura couplings. Monitor reaction progress via TLC/GC-MS. The methyl group may slow coupling due to steric effects, requiring higher catalyst loading or microwave-assisted heating to overcome activation barriers. Computational modeling (DFT) can predict electronic and steric contributions .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodology : Discrepancies in NMR chemical shifts (e.g., nitrile group shifts due to solvent polarity) require standardization using deuterated solvents (CDCl vs. DMSO-d). Cross-validate with high-resolution crystallographic data (e.g., C–Br bond length ~1.90 Å) and compare with databases like PubChem . Contradictions may arise from impurities; repeat synthesis with rigorous purification (e.g., recrystallization).

Q. Can this compound serve as a precursor for bioactive Schiff bases or heterocycles?

- Methodology : React with amines (e.g., 5-nitrothiophen-2-ylmethanamine) under reflux in ethanol to form Schiff bases. Characterize products via UV-Vis (λmax ~300–400 nm for conjugated systems) and assess biological activity (e.g., antimicrobial assays). Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Q. What role does the nitrile group play in the compound’s stability under acidic/basic conditions?

- Methodology : Perform stability studies by incubating the compound in HCl/NaOH (0.1–1 M) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to carboxylic acid). Nitrile groups are typically stable in mild conditions but hydrolyze under strong acids/bases, requiring pH-controlled environments for long-term storage .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker AXS) or OLEX2 for structure refinement, leveraging ORTEP-3 for graphical representation of thermal ellipsoids .

- Synthetic Optimization : Design DOE (Design of Experiments) to systematically vary parameters (e.g., temperature, solvent polarity) and analyze outcomes via ANOVA.

- Computational Tools : Gaussian or ORCA for DFT calculations; PyMol for visualizing docking results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.